N'-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide
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Overview
Description
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and carbamimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide: Similar in structure but with different substituents, leading to varied chemical properties and applications.
N-(4-carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide: A benzanilide derivative with unique pharmacological properties.
Uniqueness
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H14N6 |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
N'-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C11H14N6/c12-10(13)16-11(14)17-9(6-7-15-17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H5,12,13,14,16) |
InChI Key |
SZZOILYQDCPXTM-UHFFFAOYSA-N |
Isomeric SMILES |
C1C=NN(C1C2=CC=CC=C2)/C(=N/C(=N)N)/N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=NC(=N)N)N |
Origin of Product |
United States |
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